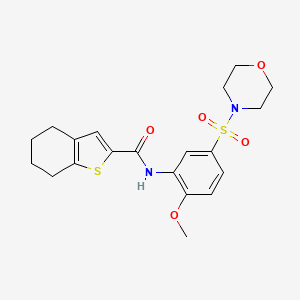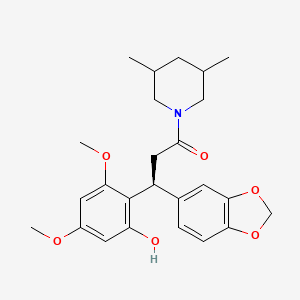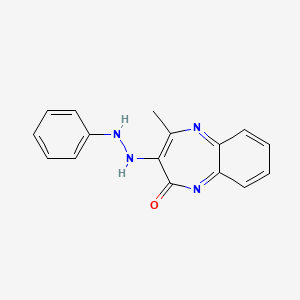![molecular formula C28H22ClN3O5S3 B10763978 2-[5-[[3-[4-[(4-Chlorophenyl)methoxy]phenyl]-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]ethanesulfonic acid](/img/structure/B10763978.png)
2-[5-[[3-[4-[(4-Chlorophenyl)methoxy]phenyl]-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]ethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ML113 is a compound primarily used in research related to microtubule polymerization. It is composed of tubulin, a protein that forms microtubules, which are essential components of the cytoskeleton in eukaryotic cells. Tubulin is a heterodimer consisting of two closely related proteins, alpha-tubulin and beta-tubulin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ML113 is prepared by isolating tubulin from bovine brain tissue. The tubulin is then purified to achieve a high level of purity, typically greater than 99% . The preparation involves several steps:
Isolation: Tubulin is isolated from bovine brain tissue using a series of centrifugation and filtration steps.
Purification: The isolated tubulin is further purified using chromatography techniques to remove impurities and achieve the desired purity level.
Lyophilization: The purified tubulin is lyophilized to obtain a white powder, which is then reconstituted in a suitable buffer for use in experiments.
Industrial Production Methods: The industrial production of ML113 follows similar steps as the laboratory preparation but on a larger scale. The process involves the use of large-scale centrifuges and chromatography columns to handle the increased volume of material. The final product is subjected to rigorous quality control to ensure consistency and purity .
Analyse Des Réactions Chimiques
Types of Reactions: ML113 undergoes polymerization reactions to form microtubules. This process involves the assembly of tubulin dimers into protofilaments, which then associate to form microtubules .
Common Reagents and Conditions:
Guanosine Triphosphate (GTP): Tubulin polymerization requires the presence of guanosine triphosphate, which binds to the tubulin dimers and promotes their assembly into microtubules.
Polymerization Enhancers: Compounds such as paclitaxel and nocodazole can modulate tubulin polymerization.
Major Products: The primary product of the polymerization reaction is microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape .
Applications De Recherche Scientifique
ML113 has a wide range of applications in scientific research:
Mécanisme D'action
ML113 exerts its effects by modulating the polymerization of tubulin into microtubules. The compound binds to tubulin dimers and promotes their assembly into protofilaments, which then associate to form microtubules. This process is regulated by the binding and hydrolysis of guanosine triphosphate . The molecular targets of ML113 include the alpha-tubulin and beta-tubulin subunits, which are essential for microtubule formation .
Comparaison Avec Des Composés Similaires
ML113 is unique in its high purity and specific application in tubulin polymerization assays. Similar compounds include:
Paclitaxel: A compound that stabilizes microtubules and is used in cancer treatment.
Nocodazole: A compound that inhibits microtubule formation and is used in cell biology research.
Colchicine: A compound that binds to tubulin and inhibits microtubule polymerization, used in the treatment of gout.
ML113 stands out due to its high purity and specific use in research applications related to microtubule dynamics .
Propriétés
Formule moléculaire |
C28H22ClN3O5S3 |
|---|---|
Poids moléculaire |
612.1 g/mol |
Nom IUPAC |
2-[5-[[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
InChI |
InChI=1S/C28H22ClN3O5S3/c29-22-10-6-19(7-11-22)18-37-24-12-8-20(9-13-24)26-21(17-32(30-26)23-4-2-1-3-5-23)16-25-27(33)31(28(38)39-25)14-15-40(34,35)36/h1-13,16-17H,14-15,18H2,(H,34,35,36) |
Clé InChI |
UEMVHDDFBLKUGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C=C5C(=O)N(C(=S)S5)CCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3-chlorophenoxy)methyl]-N-(4-methyl-2-thiazolyl)-2-furancarboxamide](/img/structure/B10763898.png)
![N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide](/img/structure/B10763903.png)
![2-[3-(3-Methoxyphenyl)-1-indazolyl]acetic acid methyl ester](/img/structure/B10763908.png)
![(2S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]-N-[(2S)-1-(naphthalen-1-ylamino)-1-oxopropan-2-yl]butanamide](/img/structure/B10763923.png)

![N-[3-chloro-4-[(1S,2R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B10763939.png)

![N-(3,4-dimethylphenyl)-N'-[(E)-(5-nitrofuran-2-yl)methylideneamino]-butanediamide](/img/structure/B10763956.png)

![3-[5-[[3-(4-Methoxy-2-methylphenyl)-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]propanoic acid](/img/structure/B10763964.png)
![N-{3-[5-Oxo-7-(Piperazin-1-Yl)-5h-[1,3,4]thiadiazolo[3,2-A]pyrimidin-2-Yl]phenyl}glycinamide](/img/structure/B10763969.png)
![4-tert-butyl-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10763971.png)

